molecular formula C7H5BrO2 B1209508 4-Bromo-1,2-(methylenedioxy)benzene CAS No. 2635-13-4

4-Bromo-1,2-(methylenedioxy)benzene

Cat. No.: B1209508
CAS No.: 2635-13-4
M. Wt: 201.02 g/mol
InChI Key: FBOYMIDCHINJKC-UHFFFAOYSA-N
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Description

4-Bromo-1,2-(methylenedioxy)benzene is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 201.02 g/mol . It is also known by other names such as 5-bromobenzo[d][1,3]dioxole and 3,4-methylenedioxybromobenzene . This compound is characterized by a bromine atom attached to a benzene ring that is fused with a methylenedioxy group, forming a dioxole ring structure.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-(methylenedioxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry Applications

4-Bromo-1,2-(methylenedioxy)benzene serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity is primarily attributed to the bromine atom attached to the methylenedioxybenzene framework.

Key Reactions

  • Bromination :
    • Synthesized through the bromination of 1,2-methylenedioxybenzene using N-bromosuccinimide as a brominating agent .
  • Substitution Reactions :
    • The bromine atom can be substituted with various nucleophiles, allowing for the formation of diverse derivatives .
  • Coupling Reactions :
    • Participates in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Pharmaceutical Applications

The compound has been utilized in the synthesis of several pharmaceuticals due to its ability to act as a building block for biologically active molecules.

Notable Pharmaceuticals

  • Naproxen : An anti-inflammatory drug synthesized using this compound as a precursor .
  • G-Secretase Inhibitors : Investigated for their potential in treating Alzheimer's disease by inhibiting enzymes involved in amyloid precursor protein processing.
  • Anti-inflammatory Agents : Derivatives have shown promise in treating inflammatory diseases.

Research indicates that this compound exhibits biological activity that may contribute to its pharmaceutical applications.

Anticancer Properties

Studies have demonstrated that certain derivatives can inhibit cancer cell growth by inducing apoptosis (programmed cell death). The compound's interaction with specific receptors involved in cancer progression has also been explored, indicating potential therapeutic applications.

Synthetic Routes and Yields

Reaction TypeConditionsYield
BrominationN-Bromosuccinimide; Acetonitrile; 20°C99%
Suzuki-MiyauraPalladium catalyst; Acetonitrile; Under inert atmosphereVaries
SubstitutionVarious nucleophiles; Conditions varyVaries

Research Insights

  • A study highlighted the compound's role in radical-mediated reactions crucial for synthesizing complex organic molecules.
  • Another investigation focused on its derivatives' potential anticancer activities against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-(methylenedioxy)benzene involves its interaction with various molecular targets. The bromine atom and the methylenedioxy group play crucial roles in its reactivity and binding affinity to different substrates. The compound can undergo electrophilic aromatic substitution, where the bromine atom is replaced by other electrophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Biological Activity

4-Bromo-1,2-(methylenedioxy)benzene (CAS: 2635-13-4) is an organic compound with notable biological activity and applications in medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5BrO2_2
  • Molecular Weight : 201.02 g/mol
  • Structure : The compound features a bromine atom attached to a methylenedioxybenzene framework, which enhances its reactivity in various chemical reactions.

This compound exhibits biological activity primarily through its interactions with biomolecules. It is often utilized as an intermediate in the synthesis of various biologically active compounds. Its mechanism of action can be summarized as follows:

  • Radical Pathways : The compound may participate in radical-mediated reactions, which are crucial for the formation of complex organic molecules.
  • Suzuki-Miyaura Coupling : This compound is involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis .

Anticancer Properties

Research indicates that derivatives of this compound exhibit potential anticancer activity. For instance:

  • A study demonstrated that certain derivatives could inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death) .
  • The compound's ability to interact with specific receptors involved in cancer progression has been explored, suggesting a pathway for therapeutic applications.

Pharmacological Applications

This compound has been investigated for its role in drug development:

  • G-Secretase Inhibitors : It serves as a building block for synthesizing compounds that inhibit g-secretase, an enzyme implicated in Alzheimer's disease .
  • Anti-inflammatory Agents : Some studies have focused on its derivatives' anti-inflammatory properties, exploring their potential use in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Owens et al. (2003)Investigated the synthesis of g-secretase inhibitors using this compound as a key intermediate .
Churcher et al. (2003)Explored the pharmacological potential of compounds derived from this benzodioxole structure, highlighting its interactions with human receptors .
Jetter et al. (2004)Reported on the anticancer properties of substituted benzodioxoles, including those derived from this compound .

Synthetic Routes

The most common method for synthesizing this compound involves:

  • Bromination of 1,2-Methylenedioxybenzene :
    • Using N-bromosuccinimide (NBS) as the brominating agent.
    • Reaction conditions typically involve solvents like acetonitrile and catalysts such as palladium salts.

Chemical Reactions

The compound is versatile in synthetic chemistry:

  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles under appropriate conditions.
  • Coupling Reactions : It participates in reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-1,2-(methylenedioxy)benzene, and how can purity be optimized?

The synthesis typically involves bromination of 1,2-(methylenedioxy)benzene (safrole derivatives) using brominating agents like N-bromosuccinimide (NBS) or Br₂ in controlled conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DMF or dichloromethane) to minimize side reactions.
  • Temperature control : Maintain 0–5°C during bromination to avoid over-substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation (bp ~123–124°C) for high-purity isolation (>95% by GC/HPLC) .

Q. How should researchers characterize this compound’s structural and chemical properties?

  • Spectroscopic analysis : Use 1H^1H-NMR (δ 6.8–7.2 ppm for aromatic protons) and 13C^{13}C-NMR (distinct methylenedioxy carbons at ~100–105 ppm).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 217.05 for C₇H₅BrO₂) .
  • Purity validation : Cross-validate GC (for volatile impurities) with HPLC (polar byproducts) to resolve discrepancies in purity assessments .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods due to potential bromine release during decomposition.
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to avoid dermal contact, as brominated aromatics may be irritants .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated in cross-coupling reactions?

  • Mechanistic probes : Use deuterated analogs or kinetic isotope effects (KIE) to study bromine substitution pathways.
  • Catalytic systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling; optimize ligand-electron effects to enhance aryl-boronate coupling efficiency .
  • In situ monitoring : Employ Raman spectroscopy or GC-MS to track intermediates during reactions .

Q. What strategies address low yields in synthesizing derivatives like 4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine?

  • Solvent optimization : Replace polar aprotic solvents with THF to improve nucleophilic substitution kinetics.
  • Stoichiometry adjustments : Use excess 2-methoxyethyl chloride (1.5–2.0 equiv.) and K₂CO₃ as a base to drive the reaction to completion .
  • Flow chemistry : Implement continuous flow reactors for precise temperature/residence time control, reducing side-product formation .

Q. How can researchers investigate its biological activity, such as antifungal properties?

  • In vitro assays : Test against Candida albicans using broth microdilution (MIC values). Include positive controls (e.g., fluconazole) and assess cytotoxicity via MTT assays on mammalian cells .
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., 5-Bromo-2-hydroxybenzaldehyde) to identify critical substituents for bioactivity .

Q. What analytical methods resolve contradictions in purity data between GC and HPLC?

  • Hyphenated techniques : Use GC-MS or LC-MS to identify co-eluting impurities undetected by single-mode methods.
  • Thermogravimetric analysis (TGA) : Check for non-volatile residues that may skew GC results .

Q. How can computational modeling predict its reactivity in novel synthetic applications?

  • DFT calculations : Model transition states for bromine displacement reactions using Gaussian or ORCA software.
  • Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) via AutoDock Vina .

Q. Methodological Tables

Table 1: Key Synthetic Parameters for Derivatives

DerivativeReagentsConditionsYield (%)Purity Method
4-Bromo-N1-(2-methoxyethyl)-benzene-1,2-diamine2-Methoxyethyl chloride, K₂CO₃80°C, 12h68–72HPLC
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde4-Bromobenzyl bromide, K₂CO₃DMF, 60°C75–80GC

Table 2: Analytical Cross-Validation of Purity

MethodDetected ImpuritiesResolution Strategy
GCVolatile halocarbonsTGA + sodium thiosulfate wash
HPLCPolar dimersRecrystallization (EtOH/H₂O)

Properties

IUPAC Name

5-bromo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYMIDCHINJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180953
Record name 5-Bromobenzo-1,3-dioxole
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2635-13-4
Record name 5-Bromo-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2635-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzo-1,3-dioxole
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Record name 5-Bromobenzo-1,3-dioxole
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Record name 5-bromobenzo-1,3-dioxole
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Synthesis routes and methods I

Procedure details

A mixture of ceric ammonium nitrate (9.88 g, 18.0 mmol) and lithium bromide (1.5 g, 18.0 mmol) in acetonitrile (20 mL) was stirred for 30 minutes at 25° C. under nitrogen atmosphere. A solution of benzo[1,3]dioxol (2 g, 16 mmol) in acetonitrile (20 mL) was added slowly to it and the mixture was stirred for 4 hours at 25° C. The mixture was then diluted with water (50 mL) and extracted with ethyl acetate (3×50 mL). The organic layers were collected, combined, washed with water (50 mL), dried over anhydrous sodium sulphate, and concentrated under vacuum to give the desired product.
[Compound]
Name
ceric ammonium nitrate
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of benzo[d][1,3]dioxole (6.1 g, 50.00 mmol, 1.00 equiv) and N-bromo-succinamide (NBS) (9.3 g, 52.5 mmol, 1.05 equiv) in CHCl3 (25 mL) in a 100-mL round-bottom flask and allowed to react, with stirring, for 3 hr while the temperature was maintained at reflux. The resulting mixture was concentrated under vacuum and purified via silica gel column (ethyl acetate:petroleum ether (1:20)) giving 9.5 g (90%) of 5-bromobenzo[d][1,3]dioxole as yellow oil.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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